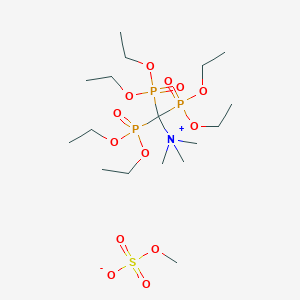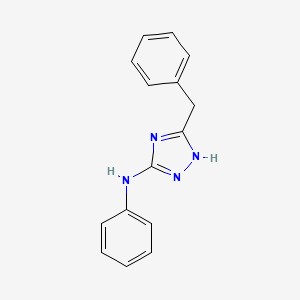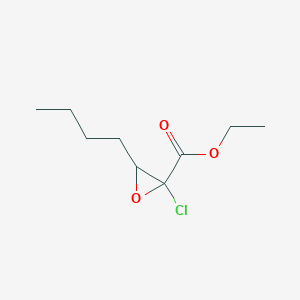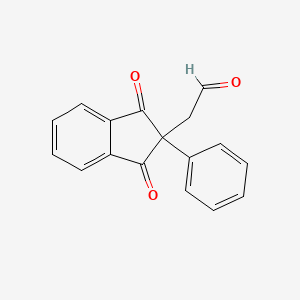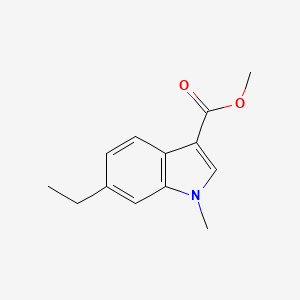
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This particular compound features an indole core with specific substituents that may influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-nitrotoluenes with ethyl acetoacetate in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
化学反応の分析
Types of Reactions
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated indole derivatives.
科学的研究の応用
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Methyl 1-methyl-1H-indole-3-carboxylate
- Ethyl 1H-indole-3-carboxylate
- Methyl 6-nitro-1H-indole-2-carboxylate
Uniqueness
Methyl 6-ethyl-1-methyl-1H-indole-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .
特性
CAS番号 |
112448-14-3 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
methyl 6-ethyl-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-4-9-5-6-10-11(13(15)16-3)8-14(2)12(10)7-9/h5-8H,4H2,1-3H3 |
InChIキー |
LSFGXAHFXNEJOU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(=CN2C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)


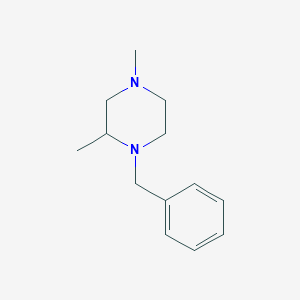
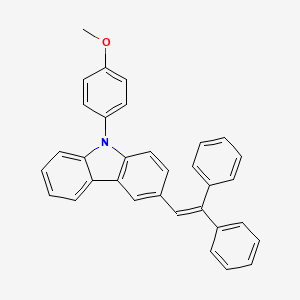
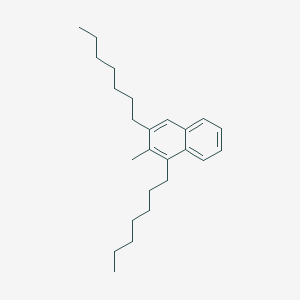

![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
